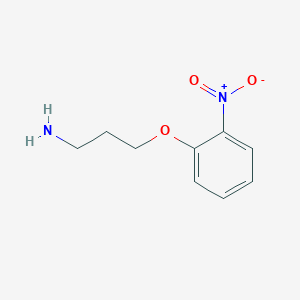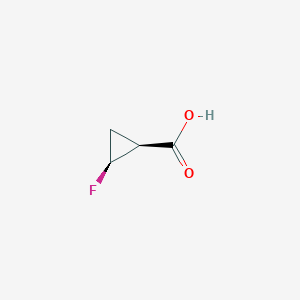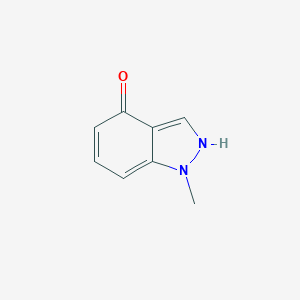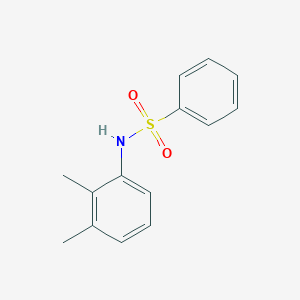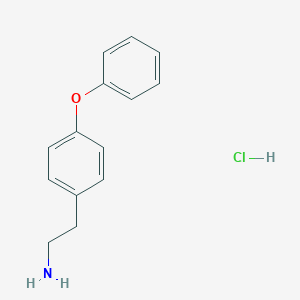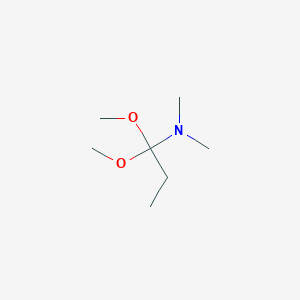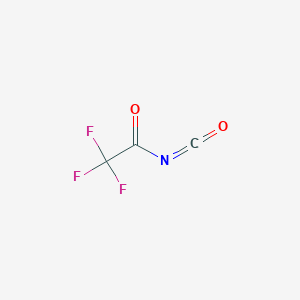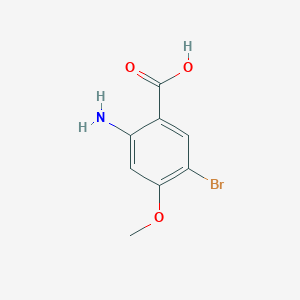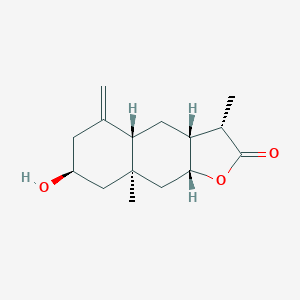![molecular formula C11H14ClNO B186780 2-[(4-Chlorobenzylidene)amino]-2-methyl-1-propanol CAS No. 25457-95-8](/img/structure/B186780.png)
2-[(4-Chlorobenzylidene)amino]-2-methyl-1-propanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(4-Chlorobenzylidene)amino]-2-methyl-1-propanol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as Leucoberbelin Blue or LBB and is commonly used as a pH indicator in chemistry labs. Apart from its use as a pH indicator, LBB has also been studied for its potential applications in the field of medicine and biochemistry. In
科学研究应用
LBB has been studied for its potential applications in various fields, including medicine and biochemistry. In medicine, LBB has been used as a diagnostic tool for detecting the presence of cancer cells in the body. The pH-sensitive nature of LBB makes it an ideal candidate for detecting the acidic environment of cancer cells. LBB has also been studied for its potential applications in drug delivery systems. The pH-dependent solubility of LBB can be used to control the release of drugs in the body.
In biochemistry, LBB has been used as a pH indicator for studying enzyme kinetics and protein-protein interactions. LBB is also used as a staining agent for detecting proteins in polyacrylamide gels. The unique properties of LBB make it a versatile tool for studying various biochemical processes.
作用机制
The mechanism of action of LBB is based on its pH-sensitive nature. LBB exists in two forms, a yellow-colored form at neutral pH and a blue-colored form at acidic pH. The blue-colored form of LBB is formed due to the protonation of the amino group, which results in a shift in the absorption spectrum of LBB. The pH-dependent solubility of LBB can be used to control the release of drugs in the body.
生化和生理效应
LBB has been shown to have minimal biochemical and physiological effects on the body. The compound is relatively non-toxic and has low cytotoxicity. However, further studies are required to determine the long-term effects of LBB on the body.
实验室实验的优点和局限性
One of the main advantages of using LBB in lab experiments is its pH-sensitive nature. LBB can be used as a pH indicator for studying various biochemical processes. The compound is also relatively non-toxic and has low cytotoxicity, making it a safe tool for studying biological systems.
One of the main limitations of using LBB in lab experiments is its limited solubility in water. The compound is also sensitive to light and air, which can affect its stability and purity. The synthesis of LBB can also be challenging, requiring specialized equipment and expertise.
未来方向
There are several future directions for research on 2-[(4-Chlorobenzylidene)amino]-2-methyl-1-propanol. One potential direction is the development of LBB-based drug delivery systems. The pH-dependent solubility of LBB can be used to control the release of drugs in the body, making it an ideal candidate for drug delivery applications.
Another potential direction is the study of LBB in cancer diagnosis and treatment. The pH-sensitive nature of LBB makes it an ideal candidate for detecting the acidic environment of cancer cells. LBB could be used as a diagnostic tool for detecting the presence of cancer cells in the body. The compound could also be used as a potential treatment for cancer by targeting the acidic environment of cancer cells.
Conclusion:
In conclusion, 2-[(4-Chlorobenzylidene)amino]-2-methyl-1-propanol is a chemical compound with potential applications in various fields, including medicine and biochemistry. The compound's pH-sensitive nature makes it a versatile tool for studying various biochemical processes. Further research is required to determine the long-term effects of LBB on the body and to explore its potential applications in drug delivery and cancer diagnosis and treatment.
合成方法
The synthesis method for 2-[(4-Chlorobenzylidene)amino]-2-methyl-1-propanol involves the reaction between 4-chlorobenzaldehyde and 2-amino-2-methyl-1-propanol in the presence of an acid catalyst. The reaction results in the formation of LBB as a yellow powder. The yield and purity of the product can be improved by using different solvents, catalysts, and reaction conditions.
属性
CAS 编号 |
25457-95-8 |
|---|---|
产品名称 |
2-[(4-Chlorobenzylidene)amino]-2-methyl-1-propanol |
分子式 |
C11H14ClNO |
分子量 |
211.69 g/mol |
IUPAC 名称 |
2-[(4-chlorophenyl)methylideneamino]-2-methylpropan-1-ol |
InChI |
InChI=1S/C11H14ClNO/c1-11(2,8-14)13-7-9-3-5-10(12)6-4-9/h3-7,14H,8H2,1-2H3 |
InChI 键 |
NZAYXMRGZVTQMW-UHFFFAOYSA-N |
SMILES |
CC(C)(CO)N=CC1=CC=C(C=C1)Cl |
规范 SMILES |
CC(C)(CO)N=CC1=CC=C(C=C1)Cl |
其他 CAS 编号 |
25457-95-8 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(2-Chlorobenzo[d]thiazol-6-yl)acetic acid](/img/structure/B186699.png)
